molecular formula C10H15N3O2S B1359965 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218739-03-7

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1359965
M. Wt: 241.31 g/mol
InChI Key: PIMSTSHCQXFPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid” are not available in the literature I found .

Scientific Research Applications

Anticancer and Antioxidant Activity

  • Thiazolidin-4-ones, including compounds similar to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, have been explored for their potential as anticancer agents. A study synthesized a series of thiazolidin-4-ones and evaluated their cytotoxic effect in human breast cancer (MCF-7) cells. These compounds also showed moderate in vitro antioxidant activity (Isloor et al., 2012).

Antibacterial and Antifungal Agents

  • Pyrazolyl-2,4-thiazolidinediones, structurally related to the compound , have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant antifungal activity and were effective against Gram-positive bacteria (Aneja et al., 2011).

Novel Heterocyclic Systems

  • Research into thiazolidine-based compounds has led to the development of new heterocyclic systems. For example, a study synthesized ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, contributing to the expansion of heterocyclic chemistry (Chaban et al., 2020).

Ultrasound-Assisted Synthesis

  • The synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives was efficiently achieved using ultrasound irradiation. These derivatives displayed promising antibacterial activity, especially against Pseudomonas aeruginosa (Kerru et al., 2020).

Synthesis of Bioactive Compounds

  • The synthesis of bioactive thiazolidin-4-ones as antimicrobial agents has been a significant area of research. For example, a study synthesized derivatives with potent antimicrobial results, showcasing the versatility of thiazolidin-4-ones in developing new antimicrobial agents (Ayyash et al., 2022).

Hypoglycemic Activity

  • Derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters have been synthesized and evaluated for hypoglycemic activity, demonstrating significant potential in the treatment of diabetes (Perepelytsya et al., 2019).

Antioxidant and Antimicrobial Activities

  • A study on novel pyrazole-based compounds, including those structurally similar to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, revealed their potential antioxidant and antimicrobial activities, contributing to the diversity of applications in medicinal chemistry (Bassyouni et al., 2012).

Safety And Hazards

The safety and hazards associated with “2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid” are not available in the literature I found .

properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-5-8(6(2)13(3)12-5)9-11-7(4-16-9)10(14)15/h7,9,11H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMSTSHCQXFPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.